molecular formula C10H11NO3 B14618354 4-Nitro-1-phenylbutan-1-one CAS No. 58518-86-8

4-Nitro-1-phenylbutan-1-one

Cat. No.: B14618354
CAS No.: 58518-86-8
M. Wt: 193.20 g/mol
InChI Key: USMFLYCTUQIODV-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 4-Nitro-1-phenylbutan-1-one (CAS 58518-86-8) is a nitro-substituted aromatic ketone with the molecular formula C₁₀H₁₁NO₃ and a molecular weight of 193.20 g/mol . Its structure features a phenyl group at position 1 and a nitro group at position 4 of the butanone backbone. This compound is characterized by its electron-withdrawing nitro group, which significantly influences its reactivity in organic transformations such as asymmetric catalysis and tandem reactions .

Synthesis and Characterization
The compound is frequently employed as a substrate in stereoselective reactions. For example, it participates in asymmetric Michael additions when reacted with nitromethane under chiral catalysis (e.g., catalyst Q4), yielding enantiomerically enriched products like (−)-3a–3i . Characterization methods include:

  • ¹H-NMR and ¹³C-NMR: Used to confirm regiochemistry and purity.
  • IR Spectroscopy: Key peaks include C=O stretching (~1700 cm⁻¹) and nitro group vibrations (~1520–1350 cm⁻¹) .
  • HPLC: Employed for enantiomeric excess determination in chiral derivatives .

Applications
this compound is pivotal in synthesizing pharmacologically relevant intermediates, such as quinazoline derivatives, and in tandem reactions like the aza-Henry/semi-ketalization cascade, achieving high yields (up to 45.7%) and moderate stereoselectivity .

Properties

CAS No.

58518-86-8

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

4-nitro-1-phenylbutan-1-one

InChI

InChI=1S/C10H11NO3/c12-10(7-4-8-11(13)14)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2

InChI Key

USMFLYCTUQIODV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCC[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Nitro-1-phenylbutan-1-one can be synthesized through a sequential Michael addition/retro-Claisen condensation reaction. This method involves the reaction of 1,3-diarylpropan-1,3-diones with nitrostyrenes under mild, transition-metal-free conditions using DBU as a catalyst and ethanol as a reagent and solvent . The reaction proceeds efficiently, yielding the desired product in good to high yields.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-1-phenylbutan-1-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.

    Oxidation: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: 4-Amino-1-phenylbutan-1-one.

    Substitution: Various substituted phenylbutanones depending on the nucleophile used.

    Oxidation: 4-Nitrobenzoic acid.

Scientific Research Applications

4-Nitro-1-phenylbutan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Nitro-1-phenylbutan-1-one involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with proteins and enzymes, potentially inhibiting their activity. The ketone group can also form hydrogen bonds with biological molecules, affecting their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, physicochemical, and functional differences between 4-nitro-1-phenylbutan-1-one and structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity/Applications
This compound C₁₀H₁₁NO₃ 193.20 Nitro (C4), phenyl (C1) Asymmetric catalysis, aza-Henry reactions
4-Nitro-3-(3-nitrophenyl)-1-phenylbutan-1-one C₁₆H₁₄N₂O₅ 314.30 Nitro (C4), 3-nitrophenyl (C3), phenyl (C1) Potential high reactivity due to dual nitro groups
1-(4-Fluorophenyl)-4-phenylbutan-1-one C₁₆H₁₃FO 240.23 Fluoro (phenyl C4), phenyl (C4) Life science applications, material synthesis

Structural and Reactivity Analysis

Applications: Fluorinated ketones are often used in pharmaceuticals and agrochemicals due to fluorine’s metabolic stability .

Key Differences

  • Electronic Effects : The nitro group in this compound creates a stronger electron-withdrawing effect compared to fluorine, directing reactivity toward nucleophilic additions (e.g., Michael acceptors) .
  • Molecular Weight : The dinitro derivative (314.30 g/mol) has a higher molecular weight, likely reducing volatility compared to the parent compound (193.20 g/mol) .

Research Findings and Implications

  • Catalytic Efficiency : Chiral catalyst Q4 achieves moderate enantiomeric excess (e.g., [α]D = −62.4 for (−)-3a) in reactions with this compound, highlighting its role in asymmetric synthesis .
  • Reaction Scope : The nitro group’s electron-withdrawing nature facilitates nucleophilic attacks, as seen in aza-Henry reactions with N-(benzothiazol-2-yl)imines .
  • Limitations : Compounds like 4-nitro-3-(3-nitrophenyl)-1-phenylbutan-1-one may face challenges in purification due to increased polarity from multiple nitro groups .

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